molecular formula C22H20ClN5OS B2633250 N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-23-8

N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2633250
CAS No.: 872995-23-8
M. Wt: 437.95
InChI Key: PTFIRDAEFWDBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a chlorobenzylthio group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with 1,2-diketones under acidic or basic conditions.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via nucleophilic substitution reactions. This step often involves the reaction of the triazolopyridazine intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Ethyl Linker: The ethyl linker is typically introduced through alkylation reactions. The intermediate compound is reacted with ethyl bromide or ethyl iodide in the presence of a strong base like sodium hydride.

    Formation of the Methylbenzamide Moiety: The final step involves the coupling of the intermediate with 4-methylbenzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorobenzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or partially reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position, where the chlorine atom can be replaced by various nucleophiles.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions with various electrophiles, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Coupling: Coupling reagents such as EDCI, DCC (dicyclohexylcarbodiimide), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chlorobenzylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block in the development of new heterocyclic compounds.

    Biology: Due to its potential biological activity, this compound can be studied for its effects on various biological systems. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is likely related to its ability to interact with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. The chlorobenzylthio group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide: Similar structure but lacks the methyl group on the benzamide moiety.

    N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide: Similar structure but with a methyl group on the benzylthio moiety instead of chlorine.

    N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-ethylbenzamide: Similar structure but with an ethyl group on the benzamide moiety instead of a methyl group.

Uniqueness

The uniqueness of N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzylthio group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-15-2-6-17(7-3-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFIRDAEFWDBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.